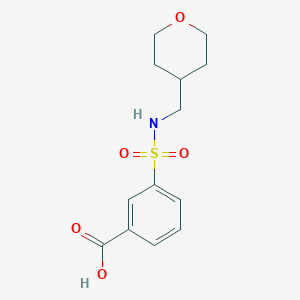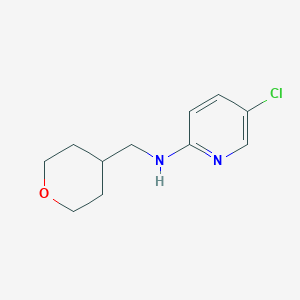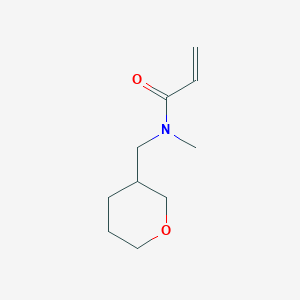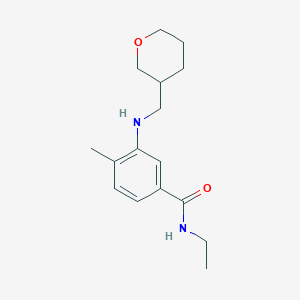![molecular formula C15H21N3O B7577079 N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide](/img/structure/B7577079.png)
N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide, commonly known as etizolam, is a thienodiazepine derivative that has been widely used as a research chemical. It is a potent anxiolytic and sedative-hypnotic agent that has gained popularity due to its unique pharmacological profile. Etizolam has been extensively studied for its therapeutic potential in the treatment of anxiety disorders, insomnia, and other related conditions.
Mécanisme D'action
Etizolam acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, leading to an increase in the inhibitory tone of the CNS. This results in a reduction in anxiety, sedation, and muscle relaxation.
Biochemical and Physiological Effects:
Etizolam produces a range of biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. It also has a high affinity for the alpha-2 adrenergic receptor, which may contribute to its anxiolytic and sedative effects. Etizolam has been shown to have a rapid onset of action and a relatively short duration of action, making it a useful tool for research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
Etizolam has several advantages as a research chemical, including its high potency, rapid onset of action, and short duration of action. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, etizolam has several limitations, including its potential for abuse and dependence, as well as its potential to produce adverse effects such as respiratory depression and cognitive impairment.
Orientations Futures
There are several potential future directions for research on etizolam. One area of interest is the development of novel analogs with improved pharmacological profiles and reduced potential for abuse and dependence. Another area of interest is the investigation of etizolam's potential for use in the treatment of other medical conditions, such as depression and post-traumatic stress disorder. Additionally, further research is needed to elucidate the precise mechanisms of action of etizolam and its potential interactions with other drugs and neurotransmitter systems.
Méthodes De Synthèse
Etizolam can be synthesized through a variety of methods, including the reduction of benzophenone with sodium borohydride, followed by alkylation with 2-chloroethylamine hydrochloride. Another method involves the reaction of 2-(2-chloroethyl)indole with hydrazine hydrate, followed by cyclization with acetic anhydride. The purity and yield of etizolam can be improved through various purification techniques, including recrystallization and chromatography.
Applications De Recherche Scientifique
Etizolam has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to possess anxiolytic, sedative-hypnotic, muscle relaxant, and anticonvulsant properties. Etizolam has also been investigated for its potential use in the treatment of various medical conditions, including anxiety disorders, insomnia, and alcohol withdrawal syndrome.
Propriétés
IUPAC Name |
N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-18(4-2)10-9-17-15(19)13-5-6-14-12(11-13)7-8-16-14/h5-8,11,16H,3-4,9-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTZSQQPWJLMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC2=C(C=C1)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)
![1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)





![4-[Methyl(oxan-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B7577055.png)
![2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7577061.png)
![(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid](/img/structure/B7577070.png)


